Eupaglehnin C

Cancer Cytotoxicity Sesquiterpenoid

Eupaglehnin C (CAS 476630-49-6) is a germacrane-type sesquiterpenoid isolated from the MeOH extract of Eupatorium glehni (Compositae). It is characterized by a ten-membered carbocyclic ring, an α,β-unsaturated γ-lactone, and an exomethylene group essential for biological activity.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B12391349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupaglehnin C
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
InChIInChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9+,13-8+,15-5-/t16-,17-,18+/m1/s1
InChIKeyLQAWDKQOLJURMN-DUROQTLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupaglehnin C: Germacrane-Type Sesquiterpenoid with Documented HeLa-S3 Cytotoxicity for Targeted Oncology Research


Eupaglehnin C (CAS 476630-49-6) is a germacrane-type sesquiterpenoid isolated from the MeOH extract of Eupatorium glehni (Compositae) [1]. It is characterized by a ten-membered carbocyclic ring, an α,β-unsaturated γ-lactone, and an exomethylene group essential for biological activity [1]. The compound has been shown to possess cytotoxic activity against the HeLa-S3 human cervical cancer cell line [1].

Why Eupaglehnin C Cannot Be Replaced by Generic Germacranolides or In-Class Analogs


Although Eupatorium glehni yields multiple germacranolides (eupaglehnins A–F, eupatoriopicrin, 2α-acetoxyepitulipinolide), their cytotoxic profiles differ dramatically. In direct comparative testing, eupatoriopicrin exhibited 1.40 mg/mL activity against HeLa-S3, while Eupaglehnin C showed 2.19 mg/mL—a 56% reduction in potency [1]. Conversely, eupaglehnins E and F, which lack the exomethylene group, were completely inactive [1]. These intra-plant variations demonstrate that germacranolide-class substitution is scientifically invalid; each congener must be evaluated and procured individually for reproducible results.

Quantitative Evidence Guide: Direct Comparative Data for Eupaglehnin C Selection


Cytotoxic Potency in HeLa-S3 Cells: Direct Head-to-Head Comparison with Eupatoriopicrin

In a side-by-side assay using the HeLa-S3 human cervical carcinoma cell line, Eupaglehnin C demonstrated cytotoxic activity at 2.19 mg/mL, whereas eupatoriopicrin—another germacranolide from the same plant—showed higher potency at 1.40 mg/mL [1]. This 56% difference in inhibitory concentration directly quantifies the functional divergence between two structurally related natural products.

Cancer Cytotoxicity Sesquiterpenoid

Structural Determinant of Cytotoxicity: Exomethylene Group Essentiality in Germacranolides

Eupaglehnins E and F, which lack the exomethylene group present in Eupaglehnin C, exhibited no detectable cytotoxic activity against HeLa-S3 cells under identical assay conditions [1]. Eupaglehnin C retains the α,β-unsaturated γ-lactone and exomethylene moiety, confirming that this structural feature is required for biological activity within this chemical series.

Structure-Activity Relationship Medicinal Chemistry Sesquiterpenoid

Chemical Purity and Supply Reliability: Verified ≥98% Purity with Defined Storage Conditions

Commercial suppliers of Eupaglehnin C provide material at ≥98% purity, as confirmed by HPLC [1]. The compound is supplied as a solid with specified storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 1 year) to maintain integrity . In contrast, many germacranolide congeners (e.g., eupaglehnins A, B, D) lack commercial availability or defined purity specifications, introducing uncertainty into experimental workflows.

Quality Control Natural Products Reproducibility

Chlorine Atom Absence Distinguishes Eupaglehnin C from Halogenated Germacranolides

Eupaglehnin C is a non-chlorinated germacranolide (molecular formula C20H26O5), whereas eupaglehnins E and F are chlorine atom-containing lactones [1]. The presence of chlorine in eupaglehnins E and F may alter physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions, yet these chlorinated analogs lack cytotoxic activity [1]. Eupaglehnin C provides a halogen-free scaffold with demonstrated bioactivity.

Structural Differentiation Medicinal Chemistry Natural Products

Recommended Application Scenarios for Eupaglehnin C Based on Verified Evidence


Cytotoxic Profiling Against Cervical Cancer Models Requiring Moderate Potency Natural Products

Eupaglehnin C is suitable for screening in HeLa-S3 or other cervical carcinoma cell lines where a moderately potent, non-chlorinated germacranolide is desired. Its IC50 of 2.19 mg/mL positions it as a useful reference compound for comparing more potent analogs like eupatoriopicrin (1.40 mg/mL) or for establishing structure-activity relationships around the exomethylene pharmacophore .

Structure-Activity Relationship (SAR) Studies on Germacranolide Pharmacophores

Given the direct comparative data showing that exomethylene-containing Eupaglehnin C is active while exomethylene-lacking eupaglehnins E/F are inactive , this compound serves as a validated positive control for SAR campaigns focused on α,β-unsaturated lactone moieties in sesquiterpenoids.

Halogen-Free Natural Product Scaffold for Derivatization or ADMET Profiling

Eupaglehnin C's chlorine-free structure (C20H26O5) distinguishes it from chlorinated eupaglehnins E and F . Researchers conducting medicinal chemistry optimization or preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) assessments will benefit from a halogen-free starting point to avoid confounding effects of halogen substituents.

Reproducible Experimental Workflows Requiring Defined Purity and Storage

Commercial availability at ≥98% purity with documented storage stability [REFS-1, REFS-2] makes Eupaglehnin C a reliable choice for multi-institutional studies, high-throughput screening, or any application demanding batch-to-batch consistency—unlike many structurally related germacranolides that are not commercially accessible .

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